
4-((4-((4-Formyl-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-((4-Formyl-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile is a complex organic compound that belongs to the class of aminopyrimidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-((4-Formyl-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile typically involves multiple steps. One common method includes the following steps:
Formation of Intermediate 1: The reaction begins with the formation of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride by reacting 4-amino-3,5-dimethylphenyl with acrylonitrile in the presence of hydrochloric acid.
Formation of Intermediate 2: The next step involves the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile by reacting 4-chloropyrimidine with benzonitrile in the presence of a base.
Final Coupling Reaction: The final step is the coupling of the two intermediates in acetonitrile under reflux conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound often involve optimization of the synthetic route to improve yield and reduce reaction time. Microwave-promoted methods have been developed to enhance the efficiency of the synthesis, reducing the reaction time from several hours to just 90 minutes and improving the overall yield .
Análisis De Reacciones Químicas
Types of Reactions
4-((4-((4-Formyl-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: The major product is 4-((4-((4-carboxy-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile.
Reduction: The major product is 4-((4-((4-aminomethyl-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile.
Substitution: The products depend on the substituent introduced, such as brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-((4-((4-Formyl-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of antiviral agents, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.
Materials Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and other advanced materials.
Biological Research: It is used in studies related to enzyme inhibition and molecular interactions due to its ability to form stable complexes with various biological molecules.
Mecanismo De Acción
The mechanism of action of 4-((4-((4-Formyl-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile involves its interaction with specific molecular targets. In the context of its use as an antiviral agent, the compound inhibits the activity of HIV-1 reverse transcriptase by binding to the enzyme’s active site, preventing the transcription of viral RNA into DNA . This inhibition disrupts the replication cycle of the virus, reducing its ability to proliferate.
Comparación Con Compuestos Similares
Similar Compounds
Rilpivirine: A second-generation NNRTI with a similar structure, used for the treatment of HIV.
Etravirine: Another NNRTI with structural similarities, also used in HIV treatment.
Uniqueness
4-((4-((4-Formyl-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its formyl group allows for further chemical modifications, enhancing its versatility in synthetic applications.
Propiedades
Fórmula molecular |
C20H17N5O |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
4-[[4-(4-formyl-2,6-dimethylanilino)pyrimidin-2-yl]amino]benzonitrile |
InChI |
InChI=1S/C20H17N5O/c1-13-9-16(12-26)10-14(2)19(13)24-18-7-8-22-20(25-18)23-17-5-3-15(11-21)4-6-17/h3-10,12H,1-2H3,(H2,22,23,24,25) |
Clave InChI |
JVBGOWLILCYEFI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


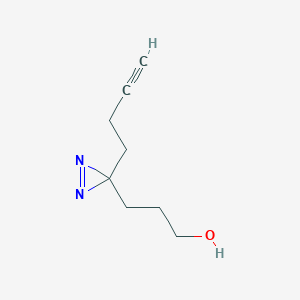
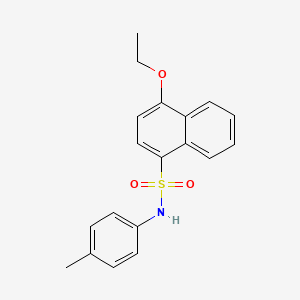
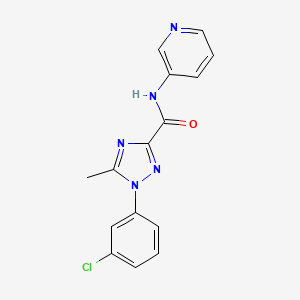

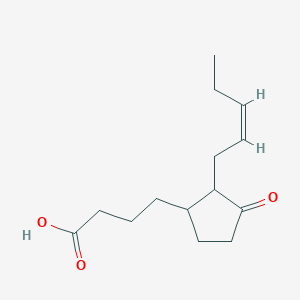
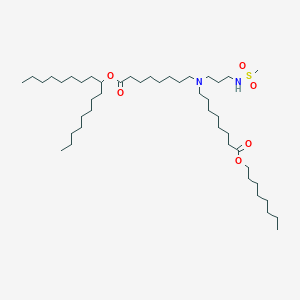
![N-(2-methoxypyridin-3-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13366086.png)
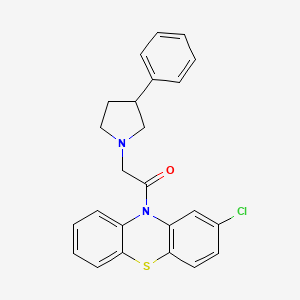
![(3S,4R)-4-[(3,4-dimethylphenyl)amino]oxolan-3-ol](/img/structure/B13366103.png)
![9-propyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol](/img/structure/B13366108.png)
![3-[(Methylsulfanyl)methyl]-6-(naphthalen-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366116.png)
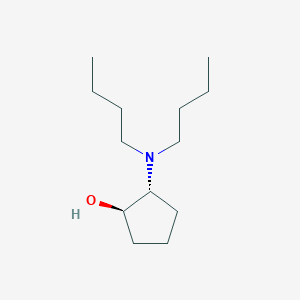
![3-{6-[(4-Chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13366128.png)

